molecular formula C11H10N2O3 B14746567 2-imino-8-methoxy-2H-chromene-3-carboxamide CAS No. 1728-87-6

2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B14746567
CAS No.: 1728-87-6
M. Wt: 218.21 g/mol
InChI Key: HHMZURGWXAWJGC-UHFFFAOYSA-N
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Description

2-imino-8-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties . The structure of this compound includes a chromene ring system with an imino group at the 2-position, a methoxy group at the 8-position, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-8-methoxy-2H-chromene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions can vary, including the use of different solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, and polyethylene glycol-400. The reactions can be carried out under thermal or ultrasound activation conditions, or simply by stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

CAS No.

1728-87-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-imino-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-15-8-4-2-3-6-5-7(10(12)14)11(13)16-9(6)8/h2-5,13H,1H3,(H2,12,14)

InChI Key

HHMZURGWXAWJGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N

Origin of Product

United States

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